Cas no 53617-94-0 (Methyl 2-methyl-2-(methylamino)propanoate)
Methyl 2-methyl-2-(methylamino)propanoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-methyl-2-(methylamino)propanoate
- Alanine, N,2-dimethyl-, methyl ester
- Alanine,N,2-dimethyl-,methylester(9CI)
- AC1Q40RV
- AK109767
- EN300-68387
- KB-255838
- N-methyl-2-aminoisobutyric acid methyl ester
- Alanine, N,2-dimethyl-, methyl ester (9CI)
- DB-087320
- DTXSID60450724
- AKOS005265103
- methyl2-methyl-2-(methylamino)propanoate
- 53617-94-0
- SCHEMBL4763650
- CS-0029778
- BS-12160
- Z477326024
- CHEMBL4547875
- methyl N,2-dimethylalaninate
-
- MDL: MFCD12150902
- Inchi: 1S/C6H13NO2/c1-6(2,7-3)5(8)9-4/h7H,1-4H3
- InChI Key: UPRQJWQKAGNUDA-UHFFFAOYSA-N
- SMILES: O(C)C(C(C)(C)NC)=O
Computed Properties
- Exact Mass: 131.094628657g/mol
- Monoisotopic Mass: 131.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 38.3Ų
Methyl 2-methyl-2-(methylamino)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM128718-1g |
methyl 2-methyl-2-(methylamino)propanoate |
53617-94-0 | 95% | 1g |
$356 | 2021-06-09 | |
| TRC | M222718-10mg |
Methyl 2-Methyl-2-(methylamino)propanoate |
53617-94-0 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M222718-50mg |
Methyl 2-Methyl-2-(methylamino)propanoate |
53617-94-0 | 50mg |
$ 160.00 | 2022-06-04 | ||
| TRC | M222718-100mg |
Methyl 2-Methyl-2-(methylamino)propanoate |
53617-94-0 | 100mg |
$ 230.00 | 2022-06-04 | ||
| Chemenu | CM128718-1g |
methyl 2-methyl-2-(methylamino)propanoate |
53617-94-0 | 95% | 1g |
$356 | 2025-07-04 | |
| Enamine | EN300-68387-0.05g |
methyl 2-methyl-2-(methylamino)propanoate |
53617-94-0 | 0.05g |
$101.0 | 2023-02-13 | ||
| Enamine | EN300-68387-0.1g |
methyl 2-methyl-2-(methylamino)propanoate |
53617-94-0 | 0.1g |
$152.0 | 2023-02-13 | ||
| Enamine | EN300-68387-0.25g |
methyl 2-methyl-2-(methylamino)propanoate |
53617-94-0 | 0.25g |
$216.0 | 2023-02-13 | ||
| Enamine | EN300-68387-0.5g |
methyl 2-methyl-2-(methylamino)propanoate |
53617-94-0 | 0.5g |
$407.0 | 2023-02-13 | ||
| Enamine | EN300-68387-1.0g |
methyl 2-methyl-2-(methylamino)propanoate |
53617-94-0 | 1.0g |
$528.0 | 2023-02-13 |
Methyl 2-methyl-2-(methylamino)propanoate Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on Methyl 2-methyl-2-(methylamino)propanoate
Comprehensive Analysis of Methyl 2-methyl-2-(methylamino)propanoate (CAS No. 53617-94-0): Properties, Applications, and Industry Insights
Methyl 2-methyl-2-(methylamino)propanoate (CAS No. 53617-94-0) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique molecular structure. This ester derivative, featuring both methylamino and methyl ester functional groups, exhibits versatile reactivity, making it valuable for synthesizing bioactive intermediates. The compound's IUPAC name reflects its branched-chain architecture, which contributes to its stability and solubility in organic solvents.
Recent studies highlight the growing demand for N-methylated amino acid derivatives like Methyl 2-methyl-2-(methylamino)propanoate in peptide mimetics development. Researchers are exploring its potential in creating prodrug formulations, where its ester group enables controlled release of active pharmaceutical ingredients (APIs). The compound's CAS registry number 53617-94-0 serves as a critical identifier in patent literature and regulatory documentation, particularly in green chemistry applications seeking biodegradable alternatives.
From a synthetic chemistry perspective, this compound demonstrates remarkable utility in asymmetric catalysis and chiral auxiliary applications. Its stereocenter allows for the construction of enantiomerically pure compounds, addressing the pharmaceutical industry's need for single-isomer drugs. Analytical techniques such as HPLC-MS and NMR spectroscopy confirm its high purity (>98%), a crucial factor for GMP-compliant manufacturing processes.
Environmental considerations surrounding ester-based compounds have spurred innovation in sustainable synthesis methods for 53617-94-0. Recent patents disclose enzymatic esterification approaches that reduce energy consumption by 40% compared to traditional methods. These advancements align with the UN Sustainable Development Goals (SDGs) for responsible chemical production, making this compound a case study in eco-friendly manufacturing.
The compound's physicochemical properties – including its logP value of 0.82 and water solubility of 1.2 g/L at 25°C – make it particularly suitable for formulation development. These characteristics are frequently queried in chemical databases, reflecting industry professionals' need for precise data in QSAR modeling and ADMET prediction workflows. Such computational approaches are revolutionizing how researchers evaluate small molecule candidates early in development pipelines.
Emerging applications in crop protection chemicals demonstrate the agricultural relevance of Methyl 2-methyl-2-(methylamino)propanoate. Its structural motif appears in novel systemic pesticides with improved plant mobility characteristics. Regulatory agencies increasingly scrutinize such compounds through REACH compliance frameworks, necessitating thorough ecotoxicological profiling – an area where this molecule shows favorable biodegradation kinetics.
Quality control protocols for CAS 53617-94-0 emphasize residual solvent analysis and genotoxic impurity screening, reflecting pharmaceutical industry best practices. Analytical method development for this compound frequently employs UPLC-TOF systems, capable of detecting impurities at 0.05% levels. These stringent standards address growing concerns about pharmaceutical trace contaminants in global supply chains.
Market analysts project steady growth for N-methyl amino acid esters like 53617-94-0, with compound annual growth rates (CAGR) of 6.2% through 2030. This trend reflects expanding applications in bioconjugation chemistry and drug-linker technologies for antibody-drug conjugates (ADCs). The compound's stability under physiological pH conditions makes it particularly valuable for these cutting-edge therapeutic modalities.
Industrial-scale production of Methyl 2-methyl-2-(methylamino)propanoate now incorporates continuous flow chemistry systems that enhance yield consistency. These technological advances respond to the pharmaceutical industry's demand for process intensification and reduced batch-to-batch variability. Process analytical technology (PAT) implementations enable real-time monitoring of critical quality attributes during synthesis.
Future research directions for this compound include exploration in ionic liquid formulations and polymeric drug delivery systems. Its structural features suggest potential for creating stimuli-responsive materials that release active components under specific biological conditions. Such innovations could position CAS 53617-94-0 as a key building block in next-generation smart therapeutics and precision agriculture solutions.
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